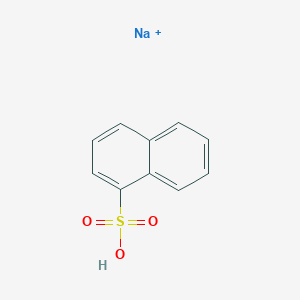

Sodium 1-naphthalenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Sodium 1-naphthalenesulfonate is a useful research compound. Its molecular formula is C10H8NaO3S and its molecular weight is 231.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37036. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Solubility and Production Optimization : Sodium 1-naphthalenesulfonate's solubility in aqueous sodium hydroxide solutions has been studied, leading to a new strategy for optimizing the production of 2-naphthol by exploiting solubility differences (Zhao et al., 2017).

Phase Equilibrium Studies : Research on the solid-liquid equilibrium of ternary systems involving this compound, sodium 2-naphthalenesulfonate, and water has been conducted, providing valuable data for understanding phase behavior (Rongrong et al., 2014).

Thermodynamic Modeling : Studies on the equilibrium solubility of this compound in various solvent mixtures and the corresponding thermodynamic properties have been undertaken (Li et al., 2015).

Solubility in Organic Solvents : Research on the solubility of this compound in different organic solvents and the calculation of mixing properties of solutions has been conducted, offering insights into its behavior in various solvents (Lu et al., 2017).

Safety Assessment in Cosmetics : this compound has been evaluated for its safety as an ingredient in cosmetic formulations. It has been found to have low skin penetration, minimal irritancy, and no significant overall toxicity (International journal of toxicology, 2003).

Antibacterial Applications : this compound-functionalized reduced graphene oxide has been used to stabilize silver nanoparticles, showing potential for long-term antibacterial activity with lower cytotoxicity (Cai et al., 2012).

Interfacial Tension Studies : The effects of this compound on the interfacial activity of cationic surfactants have been investigated, highlighting its role in altering interfacial tension in water/oil systems (Lv et al., 2020).

作用機序

Target of Action

Sodium 1-naphthalenesulfonate is a derivative of sulfonic acid which contains a naphthalene functional unit It has been employed as a detection reagent to investigate ion-pair high-performance liquid chromatographic retention behavior of copper (ii)-1-oxa-4,7,10,13-tetraazacyclopentadecane complex .

Mode of Action

It is known to interact with its targets to facilitate detection in high-performance liquid chromatography

Biochemical Pathways

It has been used in the resolution of dichlorophenol isomers by gas chromatography , suggesting it may interact with certain biochemical pathways involved in these processes.

Result of Action

It has been used as a detection reagent and a stationary liquid phase in chromatographic processes , suggesting it may have effects on molecular detection and separation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided and adequate ventilation should be ensured when handling this compound . These precautions suggest that the physical state of the compound (e.g., dust vs. liquid) and the surrounding environment (e.g., ventilation) can impact its action and efficacy.

Safety and Hazards

Sodium 1-naphthalenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 1-naphthalenesulfonate can be achieved through the sulfonation of naphthalene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Naphthalene", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Sulfonation of naphthalene using sulfuric acid as a catalyst and fuming sulfuric acid as a sulfonating agent to form 1-naphthalenesulfonic acid.", "Neutralization of 1-naphthalenesulfonic acid with sodium hydroxide to form Sodium 1-naphthalenesulfonate.", "Crystallization of the product from water." ] } | |

CAS番号 |

130-14-3 |

分子式 |

C10H8NaO3S |

分子量 |

231.23 g/mol |

IUPAC名 |

sodium;naphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13); |

InChIキー |

CRVVHBFLWWQMPT-UHFFFAOYSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |

SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.[Na] |

| 1321-69-3 130-14-3 |

|

ピクトグラム |

Irritant |

製品の起源 |

United States |

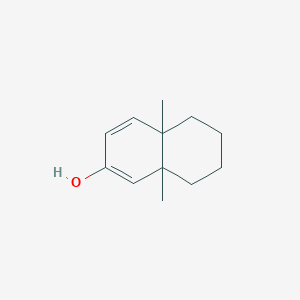

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sodium 1-naphthalenesulfonate useful in nanoparticle synthesis?

A: this compound can be used to functionalize reduced graphene oxide (rGO), creating a stable platform for synthesizing silver nanoparticles (AgNPs). The resulting AgNP-NA-rGO hybrid demonstrates superior antibacterial activity compared to conventionally stabilized AgNPs. [] This is attributed to the enhanced stability and solubility provided by the functionalized rGO. []

Q2: How does this compound impact the interfacial tension of oil and water?

A: this compound (SNS), being an organic salt, exhibits significant influence on the interfacial activity of cationic surfactants at the water/oil interface. [] Specifically, the interaction between SNS and surfactants like 1-dodecyl-3-methylimidazolium bromide (M12) leads to a significant reduction in interfacial tension. [] This effect is attributed to the combined forces of electrostatic attraction between the negatively charged sulfonate group of SNS and the positively charged headgroup of the surfactant, and π-π stacking interactions between the aromatic rings of both molecules. []

Q3: Can this compound be used in analytical chemistry?

A: Yes, this compound (SNS) is employed as a detection reagent in ion-pair high-performance liquid chromatography (HPLC). [] For instance, SNS facilitates the detection of the copper(II)–1-oxa-4,7,10,13-tetraazacyclopentadecane (Cu(II)–OTACP) complex using a μBondapak CN column. [] The interaction between the negatively charged SNS and the positively charged complex enables effective separation and detection. []

Q4: How does the solubility of this compound vary in different solvents?

A: The equilibrium solubility of this compound has been studied in various solvent systems. Research shows its solubility is affected by temperature and the presence of other salts. For instance, its solubility in binary mixtures like NaCl + water, Na2SO4 + water, and C2H5OH + water increases with increasing temperature. [] This data has been modelled using the modified Apelblat equation to understand the thermodynamic properties of its dissolution. []

Q5: What are the applications of this compound in pesticide formulations?

A: this compound serves as an effective disperser in wettable powder formulations of pesticides. [] It facilitates the uniform dispersion of active ingredients, such as cyclohexyl flusulfamide and chlorothalonil, in water, ensuring efficient delivery and application of the pesticide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)